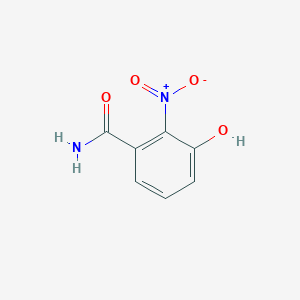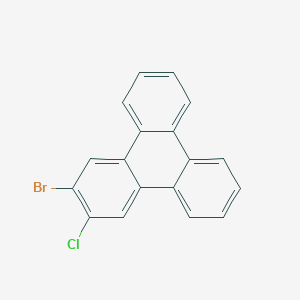
2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride is a chemical compound that features a thiazole ring substituted with a chloromethyl group at the 2-position and a trifluoromethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride typically involves the reaction of 2-chloromethylthiazole with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring can interact with various receptors or enzymes, modulating their function and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-4-methylthiazole hydrochloride
- 2-(Chloromethyl)-4-(trifluoromethyl)imidazole hydrochloride
- 2-(Bromomethyl)-4-(trifluoromethyl)thiazole hydrochloride
Uniqueness
2-(Chloromethyl)-4-(trifluoromethyl)thiazole hydrochloride is unique due to the presence of both a chloromethyl and a trifluoromethyl group on the thiazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C5H4Cl2F3NS |
|---|---|
Peso molecular |
238.06 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C5H3ClF3NS.ClH/c6-1-4-10-3(2-11-4)5(7,8)9;/h2H,1H2;1H |
Clave InChI |
AFMQBDADFIMWKI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)CCl)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
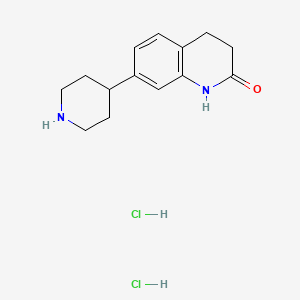
![Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
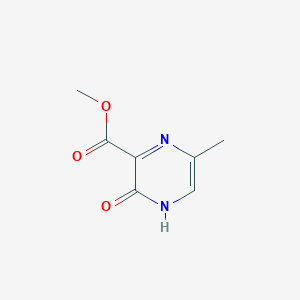
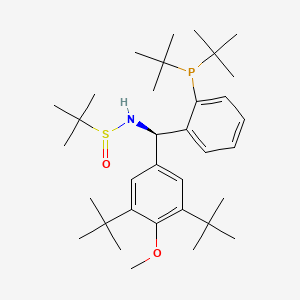
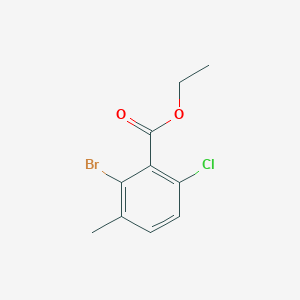

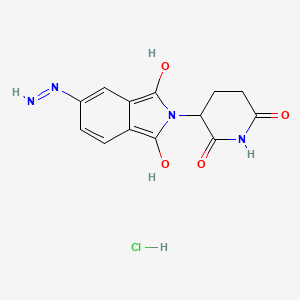
![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
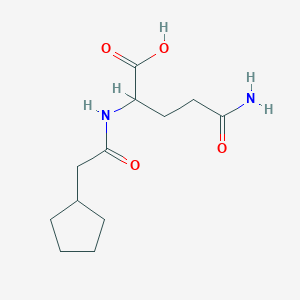
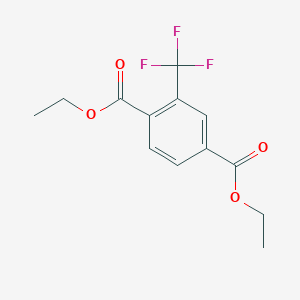
![2-Methylbenzo[d]thiazole-4-carboximidamide](/img/structure/B13657694.png)
